![molecular formula C14H13ClO B14649027 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene CAS No. 53039-45-5](/img/structure/B14649027.png)
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be synthesized through several methods, including:
Friedel-Crafts Alkylation: This method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound.
Industrial Production Methods: Industrial production of this compound often employs large-scale Friedel-Crafts alkylation due to its efficiency and cost-effectiveness. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Nucleophilic Substitution: The chlorine atom can be replaced by a nucleophile, such as an amine or an alkoxide, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the methoxy group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the methoxy group to a hydroxyl group.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives, depending on the nature of the electrophile or nucleophile used.
Oxidation and Reduction Reactions: Products include carboxylic acids and alcohols, respectively.
Applications De Recherche Scientifique
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 1-Chloro-3-[(4-methoxyphenyl)methyl]benzene exerts its effects depends on the specific application:
Chemical Reactions: In electrophilic aromatic substitution, the chlorine atom directs incoming electrophiles to the meta position relative to itself due to its electron-withdrawing nature.
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways.
Comparaison Avec Des Composés Similaires
1-Chloro-3-[(4-methoxyphenyl)methyl]benzene can be compared with other similar compounds, such as:
1-Chloro-4-methylbenzene: This compound has a similar structure but lacks the methoxy group, resulting in different chemical reactivity and applications.
3-Chloro-4-methoxyacetophenone: This compound has a similar substitution pattern but includes a carbonyl group, which significantly alters its chemical properties and reactivity.
Uniqueness: The presence of both a chlorine atom and a methoxyphenylmethyl group in this compound imparts unique chemical properties, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
53039-45-5 |
|---|---|
Formule moléculaire |
C14H13ClO |
Poids moléculaire |
232.70 g/mol |
Nom IUPAC |
1-chloro-3-[(4-methoxyphenyl)methyl]benzene |
InChI |
InChI=1S/C14H13ClO/c1-16-14-7-5-11(6-8-14)9-12-3-2-4-13(15)10-12/h2-8,10H,9H2,1H3 |
Clé InChI |
PZVTVVFABCLDST-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


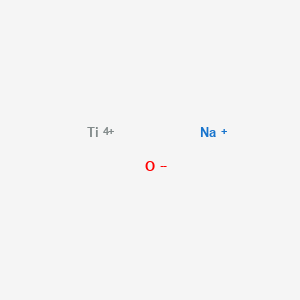
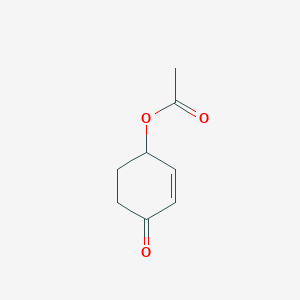


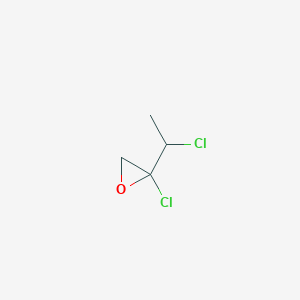
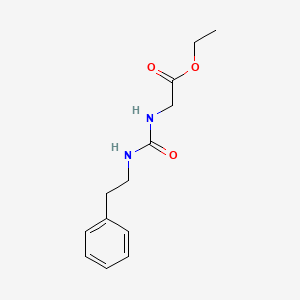

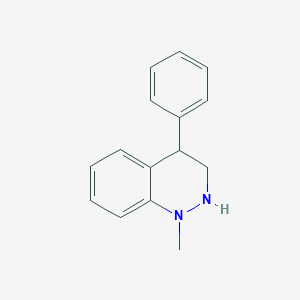
![11-(11H-Benzo[b]fluoren-11-ylidene)-11H-benzo[b]fluorene](/img/structure/B14648987.png)
![1H-Imidazole-4-carboxaldehyde, 1-ethyl-2-[(phenylmethyl)thio]-](/img/structure/B14648993.png)
![Methyl [6-(thiocyanato)-1H-benzimidazol-2-yl]carbamate](/img/structure/B14648995.png)
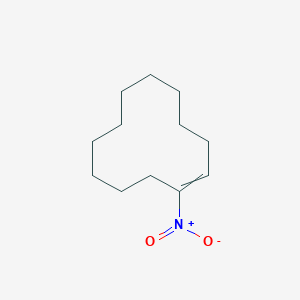
diphenyl-lambda~5~-phosphane](/img/structure/B14649011.png)

